2-Amino-3-(3-ethoxy-2-hydroxyphenyl)propanoic acid
Description
2-Amino-3-(3-ethoxy-2-hydroxyphenyl)propanoic acid is a non-proteinogenic α-amino acid derivative characterized by a propanoic acid backbone with an amino group at position 2 and a substituted phenyl ring at position 2. The phenyl ring is functionalized with a hydroxyl (-OH) group at position 2 and an ethoxy (-OCH₂CH₃) group at position 3. This unique substitution pattern distinguishes it from canonical aromatic amino acids like tyrosine or phenylalanine.
Properties
Molecular Formula |
C11H15NO4 |
|---|---|
Molecular Weight |
225.24 g/mol |
IUPAC Name |
2-amino-3-(3-ethoxy-2-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C11H15NO4/c1-2-16-9-5-3-4-7(10(9)13)6-8(12)11(14)15/h3-5,8,13H,2,6,12H2,1H3,(H,14,15) |
InChI Key |
QQJQFVYRSNOPEH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC(=C1O)CC(C(=O)O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(3-ethoxy-2-hydroxyphenyl)propanoic acid typically involves the reaction of 3-ethoxy-2-hydroxybenzaldehyde with glycine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods allow for precise control over reaction parameters and can lead to higher yields and purity of the final product. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the removal of impurities and by-products.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-(3-ethoxy-2-hydroxyphenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines. The reactions are typically carried out under mild conditions to prevent degradation of the compound.
Major Products Formed
The major products formed from these reactions include quinones, alcohols, and substituted derivatives of the original compound. These products can be further utilized in various applications, including the synthesis of pharmaceuticals and agrochemicals.
Scientific Research Applications
2-Amino-3-(3-ethoxy-2-hydroxyphenyl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential role in enzyme inhibition and as a ligand for receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.
Mechanism of Action
The mechanism of action of 2-Amino-3-(3-ethoxy-2-hydroxyphenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. Additionally, it can act as a ligand for receptors, modulating their activity and influencing cellular signaling pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of substituted phenylalanine derivatives. Below is a detailed comparison with structurally and functionally related analogs:
Structural Comparison
Note: *Molecular details for the target compound are inferred based on structural analogs.
Data Tables
Table 1: Key Physicochemical Properties of Selected Analogs
Critical Analysis and Limitations
- Structural Gaps : Direct data on the target compound’s synthesis, stability, or bioactivity are absent in the evidence. Comparisons rely on extrapolation from analogs.
- Functional Diversity : Substituent position (e.g., 3-ethoxy-2-hydroxy vs. 3,4-dihydroxy in levodopa) drastically alters biological roles.
- Contradictions : Halogenated derivatives (e.g., diiodo ) are inert lab chemicals, whereas nitro or thiazole groups confer reactivity or antimicrobial activity.
Biological Activity
2-Amino-3-(3-ethoxy-2-hydroxyphenyl)propanoic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including enzyme inhibition, receptor binding, and potential therapeutic applications.
Structural Characteristics
The molecular formula of this compound is , with a molecular weight of approximately 225.24 g/mol. The compound features an amino group, a propanoic acid moiety, and a phenolic hydroxyl group, which contribute to its biological interactions.
Enzyme Inhibition
Research indicates that this compound exhibits notable enzyme inhibition properties. It has been shown to interact with specific enzymes, potentially preventing substrate binding and subsequent catalysis. This inhibition could be beneficial in therapeutic contexts, particularly in diseases where enzyme activity is dysregulated.
Receptor Binding
The compound also acts as a ligand for various receptors, modulating their activity and influencing cellular signaling pathways. This property suggests potential applications in treating conditions such as cancer and neurodegenerative disorders by altering receptor-mediated signaling.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Antimicrobial Activity : A study focused on derivatives of similar compounds demonstrated antimicrobial properties against multidrug-resistant pathogens, indicating that modifications to the structure can enhance efficacy against resistant strains .
- Antioxidant Properties : Compounds related to this compound have shown promising antioxidant activity, which is crucial for combating oxidative stress-related diseases .
- Anticancer Potential : In vitro studies using A549 lung cancer cells revealed that certain derivatives could reduce cell viability significantly while exhibiting low toxicity towards non-cancerous cells. This selective cytotoxicity highlights the potential for developing targeted cancer therapies .
Comparative Analysis
To better understand the uniqueness of this compound, it can be compared with structurally similar compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 2-Amino-3-(4-hydroxyphenyl)propanoic acid | Lacks ethoxy group; involved in neurotransmitter synthesis | |
| 2-Amino-3-(3,5-difluoro-2-hydroxyphenyl)propanoic acid | Contains fluorine substituents; potential use in pharmaceuticals | |
| 2-Amino-3-(3-methoxyphenyl)propanoic acid | Different methoxy substitution; studied for anti-inflammatory properties |
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
